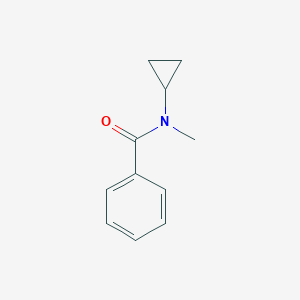
N-cyclopropyl-N-methyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-methyl-benzamide (CPM) is a chemical compound that has gained attention in scientific research due to its potential use in drug development. CPM belongs to the class of benzamides and has a cyclopropyl and methyl group attached to the nitrogen atom.
Mecanismo De Acción
N-cyclopropyl-N-methyl-benzamide acts as a partial agonist at the dopamine D2 receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in dopamine release, which can improve symptoms associated with dopamine dysfunction. N-cyclopropyl-N-methyl-benzamide also has affinity for other receptors, including the sigma-1 receptor and the serotonin 5-HT1A receptor.
Efectos Bioquímicos Y Fisiológicos
N-cyclopropyl-N-methyl-benzamide has been shown to have various biochemical and physiological effects, including an increase in dopamine release in the striatum, a decrease in glutamate release in the prefrontal cortex, and an increase in GABA release in the ventral tegmental area. These effects can improve motor function, cognitive function, and reduce drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N-methyl-benzamide has several advantages for lab experiments, including its ability to selectively bind to the dopamine D2 receptor and its moderate affinity for other receptors. However, N-cyclopropyl-N-methyl-benzamide has limitations, including its low yield during synthesis and its potential for off-target effects at high doses.
Direcciones Futuras
There are several future directions for N-cyclopropyl-N-methyl-benzamide research, including the development of more efficient synthesis methods, the investigation of its potential use in other neurological disorders, and the exploration of its efficacy in combination with other drugs. Additionally, further research is needed to understand the long-term effects of N-cyclopropyl-N-methyl-benzamide and its potential for addiction and tolerance.
Conclusion
In conclusion, N-cyclopropyl-N-methyl-benzamide is a promising compound for drug development due to its ability to selectively bind to the dopamine D2 receptor and its potential use in treating neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for N-cyclopropyl-N-methyl-benzamide research are diverse and offer exciting possibilities for the development of new drugs and treatments.
Métodos De Síntesis
N-cyclopropyl-N-methyl-benzamide can be synthesized using various methods, including the reaction of N-methylbenzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N-methylbenzamide with cyclopropylmagnesium bromide in the presence of a catalyst such as copper iodide. The yield of N-cyclopropyl-N-methyl-benzamide using these methods is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-methyl-benzamide has been studied for its potential use in drug development due to its ability to bind to the dopamine D2 receptor. This receptor is involved in various physiological processes, including movement, motivation, and reward. N-cyclopropyl-N-methyl-benzamide has shown potential as a treatment for Parkinson's disease, schizophrenia, and drug addiction.
Propiedades
Número CAS |
155940-92-4 |
|---|---|
Nombre del producto |
N-cyclopropyl-N-methyl-benzamide |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-cyclopropyl-N-methylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clave InChI |
YJGOXHXGSNBHRI-UHFFFAOYSA-N |
SMILES |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
Sinónimos |
Benzamide, N-cyclopropyl-N-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



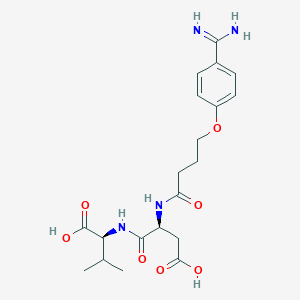
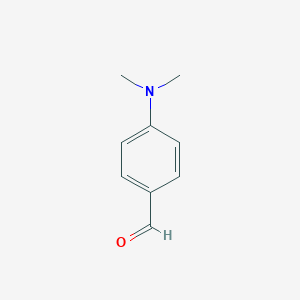
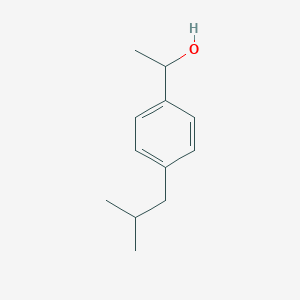
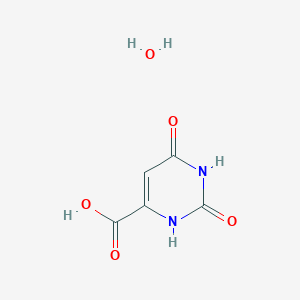
![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
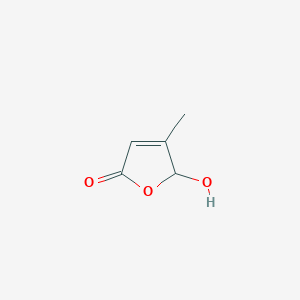
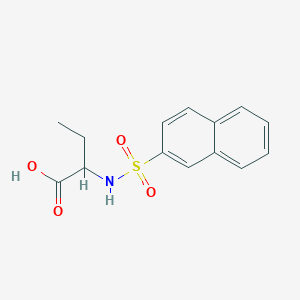

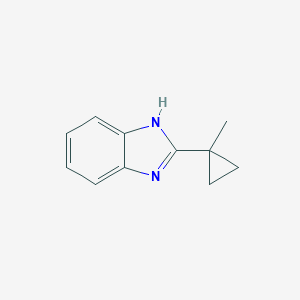

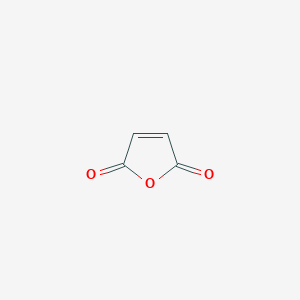
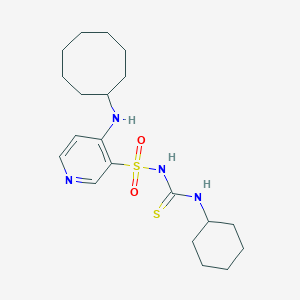
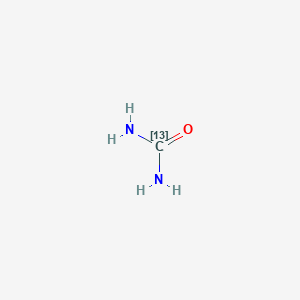
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)